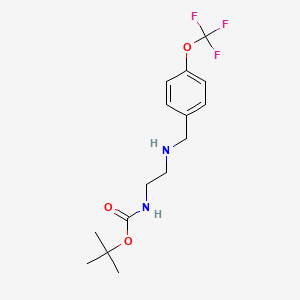
tert-Butyl (2-((4-(trifluoromethoxy)benzyl)amino)ethyl)carbamate
説明
Tert-Butyl (2-((4-(trifluoromethoxy)benzyl)amino)ethyl)carbamate is a useful research compound. Its molecular formula is C15H21F3N2O3 and its molecular weight is 334.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
tert-Butyl (2-((4-(trifluoromethoxy)benzyl)amino)ethyl)carbamate, identified by its CAS number 934757-43-4, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C15H21F3N2O3, and it has a molecular weight of approximately 334.33 g/mol. The compound contains a tert-butyl group, an aminoethyl chain, and a trifluoromethoxy-substituted benzyl moiety, which contribute to its lipophilicity and possibly enhance its interaction with biological targets .
Chemical Structure and Properties
The structural characteristics of this compound are significant for understanding its biological activity. The trifluoromethoxy group increases lipophilicity, which can affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties. This structure can also influence its binding affinity to various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H21F3N2O3 |
| Molecular Weight | 334.33 g/mol |
| CAS Number | 934757-43-4 |
| Purity | 96% |
| XLogP3-AA | 3.2 |
Synthesis
The synthesis of this compound involves multi-step organic reactions that require careful control over conditions to achieve high yields and purity. The general synthetic route includes:
- Reaction of N-BOC-1,2-diaminoethane with p-trifluoromethoxybenzaldehyde in dichloromethane.
- Reduction using sodium tris(acetoxy)borohydride .
- Purification through silica gel chromatography .
This multi-step approach highlights the complexity of the compound's synthesis and the importance of optimizing each reaction step for successful outcomes .
Preliminary studies suggest that this compound may interact with enzymes or receptors involved in critical physiological processes. Its specific interactions with biological targets are not fully elucidated but are crucial for understanding its therapeutic potential.
Case Studies and Research Findings
- Antibacterial Activity : Similar compounds have been evaluated for antibacterial properties against various strains such as E. coli and Pseudomonas aeruginosa. For instance, derivatives of related carbamate structures have shown significant antibacterial activity, indicating that modifications in the structure can enhance efficacy against specific bacterial targets .
- Inhibition Studies : In studies involving small molecule inhibitors, compounds structurally related to this compound have been tested for their ability to inhibit RAS proteins, which play a critical role in cancer biology. These studies indicate potential pathways where this compound could exhibit therapeutic effects .
科学的研究の応用
Medicinal Chemistry Applications
-
Anticancer Research :
- Recent studies have highlighted the potential of compounds similar to tert-Butyl (2-((4-(trifluoromethoxy)benzyl)amino)ethyl)carbamate in cancer treatment. For example, it has been investigated for its role in inhibiting cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. Inhibiting CDK2 can lead to reduced proliferation of cancer cells, making it a target for anticancer therapies .
- Neuroprotective Agents :
- Inflammation Modulation :
Biochemical Studies
The biochemical impact of this compound has been explored through various assays:
- Cell Viability Assays : These assays have shown that the compound can significantly reduce the viability of certain cancer cell lines, suggesting its potential as an anticancer agent.
- Mechanistic Studies : Investigations into the compound's mechanism of action reveal that it may interfere with specific signaling pathways involved in cell growth and survival.
Case Studies and Research Findings
特性
IUPAC Name |
tert-butyl N-[2-[[4-(trifluoromethoxy)phenyl]methylamino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O3/c1-14(2,3)23-13(21)20-9-8-19-10-11-4-6-12(7-5-11)22-15(16,17)18/h4-7,19H,8-10H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJAXRIYIAUFOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















